molecular formula C7H5Br2I B1337891 4-Bromo-2-(bromomethyl)-1-iodobenzene CAS No. 495414-06-7

4-Bromo-2-(bromomethyl)-1-iodobenzene

Cat. No. B1337891
M. Wt: 375.83 g/mol
InChI Key: AHETZDTVQBIWSL-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-1-iodobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, similar compounds with bromo and iodo substituents on a benzene ring are mentioned, which are used as intermediates in the synthesis of various organic compounds. These compounds are valuable in the field of organic chemistry due to their reactivity, which allows for further functionalization and incorporation into more complex molecules .

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions starting from simpler benzene compounds. For example, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene involves a four-step reaction starting from p-xylene, which includes nitration, reduction, diazotization, and bromination . Similarly, 3,5-dimethyl-4-bromoiodobenzene can be synthesized from 2,6-dimethylaniline through iodination and a subsequent Sandmeyer reaction . These methods could potentially be adapted for the synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized by the presence of halogen atoms attached to the benzene ring. These atoms can engage in various types of interactions, such as halogen bonding, which can influence the overall structure and properties of the compound. For instance, in 4-halotriaroylbenzenes, C-X...O=C interactions are dominant in the chloro and bromo derivatives, while I...I interactions are significant in the iodo derivative . The molecular structure of 4-Bromo-2-(bromomethyl)-1-iodobenzene would likely exhibit similar halogen interactions, affecting its reactivity and crystalline structure.

Chemical Reactions Analysis

Halogenated benzene derivatives can participate in a variety of chemical reactions. The presence of bromo and iodo substituents makes them susceptible to nucleophilic attacks, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is formed . Additionally, the oxidation of bromo-substituted polymethylbenzenes can lead to the formation of bromobenzyl alcohols, indicating the potential for oxidative transformations in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. These properties include melting points, solubility, and reactivity, which can be determined using various spectroscopic techniques such as IR, NMR, and GC/MS 10. The specific properties of 4-Bromo-2-(bromomethyl)-1-iodobenzene would need to be experimentally determined, but they are expected to be similar to those of related compounds with bromo and iodo substituents.

Scientific Research Applications

Synthesis of Valuable Organic Compounds

4-Bromo-2-(bromomethyl)-1-iodobenzene serves as a precursor in the efficient synthesis of 1,2-dibromobenzenes, which are crucial for reactions involving the intermediate formation of benzynes. This highlights its role in the creation of synthetically valuable derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Catalysis and Domino Reactions

The compound is also instrumental in CuI-catalyzed domino processes that lead to the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This process showcases its utility in facilitating complex chemical transformations through C-C and C-O bond formation processes (Lu, Wang, Zhang, & Ma, 2007).

Structural Analysis and Interactions

Studies on the X-ray structures of bromo- and bromomethyl-substituted benzenes, including compounds similar to 4-Bromo-2-(bromomethyl)-1-iodobenzene, offer insights into Br···Br interactions, hydrogen bonds, and the overall packing motifs of these compounds. This research aids in understanding the molecular interactions and structural determinants that govern the behavior of such halogen-substituted compounds (Jones, Kuś, & Dix, 2012).

Advanced Organic Synthesis Techniques

Furthermore, this compound is used in advanced synthesis techniques, such as the preparation of sulfur-functionalized benzoquinones. This highlights its versatility in organic synthesis, enabling the creation of novel compounds with potential applications in various chemical industries (Aitken, Jethwa, Richardson, & Slawin, 2016).

Thermochemical Studies

Thermochemical studies of halogen-substituted methylbenzenes, including compounds structurally related to 4-Bromo-2-(bromomethyl)-1-iodobenzene, are crucial for understanding their vapor pressures, vaporization, fusion, and sublimation enthalpies. This research provides valuable data for the practical handling and application of these compounds in industrial and laboratory settings (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Safety And Hazards

The safety data sheet for “Methyl 4-(bromomethyl)benzoate”, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHETZDTVQBIWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451500
Record name 4-Bromo-2-(bromomethyl)-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(bromomethyl)-1-iodobenzene

CAS RN

495414-06-7
Record name 4-Bromo-2-(bromomethyl)-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(bromomethyl)-1-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of (5-Bromo-2-iodo-phenyl)-m-ethanol (9.14 g, 29.2 mmol) in CH3Cl (150 mL) under argon was added 1M PBr3 in CH2Cl2 (35.0 mL, 35.0 mmol). The reaction mixture was stirred at room temperature for 20 min and then poured into a mixture of ice and saturated NaHCO3 solution (300 mL). The pH was adjusted to basic by addition of solid NaHCO3. This aqueous layer was extracted with EtOAc (1×600 mL, 2×400 mL). The combined EtOAc extracts were washed with brine (1×100 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give 4-bromo-2-bromomethyl-1-iodo-benzene (5.69 g, 52%). 1H NMR (CDCl3): δ 7.68 (d, 1H, J=8.80 Hz), 7.59 (s, 1H), 7.18 (d, 1H, J=8.80 Hz), 4.51 (s, 2H). HPLC: Rt=3.87 min.
Quantity
9.14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CHM Amijs, GPM van Klink, G van Koten - Green Chemistry, 2003 - pubs.rsc.org
A series of mono- and dimethyl aryl halides was α-brominated with NBS using either light-induction or microwave-assistance. Instead of the commonly used CCl4 or other chlorinated …
Number of citations: 70 0-pubs-rsc-org.brum.beds.ac.uk
CHM Amijs, GPM van Klink, M Lutz, AL Spek… - …, 2005 - ACS Publications
… 4-Bromo-2-bromomethyl-1-iodobenzene (2), 10 5-bromo-1-bromomethyl-2-iodo-3-methylbenzene (3), 10 1,4-dibromo-2,5-bis(bromomethyl)benzene (4), 10 1-bromo-2-…
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk

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